ASP-4000
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Overview
Description
ASP-4000 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a hydroxy group and a pyrrolidinecarbonitrile moiety. It is often studied for its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP-4000 typically involves multiple steps. The process begins with the preparation of the bicyclic intermediate, which is then coupled with a pyrrolidinecarbonitrile derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include organic acids, bases, and various coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ASP-4000 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
ASP-4000 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ASP-4000 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
- (2S)-1-(((1R,3S,4S,6R)-6-Hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarboxamide
Uniqueness
The uniqueness of ASP-4000 lies in its specific bicyclic structure and the presence of both hydroxy and nitrile functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
851389-35-0 |
---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1 |
InChI Key |
HBURXUXZLKNVTI-QSWPLQKNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl |
SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile ASP 4000 ASP-4000 ASP4000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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